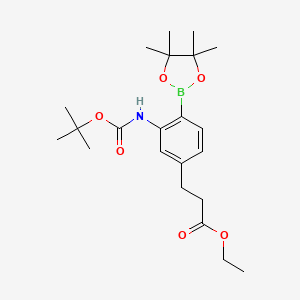
1,3-Benzodioxole-4-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-4-acetaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring and an acetaldehyde group attached to the fourth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-acetaldehyde can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole, which is then subjected to further reactions to introduce the acetaldehyde group . Another method includes the acetalization of catechol with aldehydes or ketones using catalysts such as HY zeolite .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis. For instance, the acetalization and ketalization reactions using HY zeolite as a catalyst have shown high conversion and selectivity under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-4-acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: Derivatives of 1,3-benzodioxole have shown promise as cyclooxygenase inhibitors and cytotoxic agents.
Industry: It is used in the production of pesticides and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1,3-benzodioxole-4-acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to inhibit the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells . Additionally, some derivatives act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: The parent compound without the acetaldehyde group.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: A compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole-4-acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its derivatives have shown significant promise in various scientific and industrial applications, making it a compound of considerable interest .
Eigenschaften
CAS-Nummer |
62208-87-1 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2 |
InChI-Schlüssel |
FUCSPKRFPKVOKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC=CC(=C2O1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)


